4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1797680-25-1
VCID: VC4264450
InChI: InChI=1S/C17H17N5O3S/c1-13(23)14-3-5-15(6-4-14)26(24,25)21-10-12-22-11-9-20-17(22)16-18-7-2-8-19-16/h2-9,11,21H,10,12H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3
Molecular Formula: C17H17N5O3S
Molecular Weight: 371.42

4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

CAS No.: 1797680-25-1

Cat. No.: VC4264450

Molecular Formula: C17H17N5O3S

Molecular Weight: 371.42

* For research use only. Not for human or veterinary use.

4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide - 1797680-25-1

Specification

CAS No. 1797680-25-1
Molecular Formula C17H17N5O3S
Molecular Weight 371.42
IUPAC Name 4-acetyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C17H17N5O3S/c1-13(23)14-3-5-15(6-4-14)26(24,25)21-10-12-22-11-9-20-17(22)16-18-7-2-8-19-16/h2-9,11,21H,10,12H2,1H3
Standard InChI Key DVDZFVOSPWSFIY-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C<sub>17</sub>H<sub>17</sub>N<sub>5</sub>O<sub>3</sub>S, reflects a hybrid structure integrating three pharmacophoric elements:

  • 4-Acetylbenzenesulfonamide: The sulfonamide group (-SO<sub>2</sub>NH-) enhances solubility and bioavailability, while the acetyl moiety (-COCH<sub>3</sub>) modulates electronic properties and steric interactions .

  • Ethylimidazole Bridge: A two-carbon chain connects the sulfonamide to a 1H-imidazole ring, providing conformational flexibility for target binding.

  • Pyrimidin-2-yl Substituent: The pyrimidine ring introduces hydrogen-bonding capabilities, critical for interactions with enzymes like kinases or nucleic acids .

The InChIKey (DVDZFVOSPWSFIY-UHFFFAOYSA-N) and SMILES (CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3) further delineate its spatial arrangement, emphasizing planar aromatic systems and rotatable bonds.

Physicochemical Characteristics

PropertyValue
Molecular Weight371.42 g/mol
SolubilityLimited aqueous solubility
LogP (Predicted)~2.1 (moderate lipophilicity)

The compound’s solubility profile suggests challenges in formulation, necessitating prodrug strategies or solubilizing agents for therapeutic use .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Sulfonamide Formation: Condensation of 4-acetylbenzenesulfonyl chloride with ethylenediamine yields the intermediate N-(2-aminoethyl)benzenesulfonamide.

  • Imidazole Cyclization: Reaction with 2-cyanopyrimidine under basic conditions forms the imidazole ring, followed by purification via column chromatography .

Structural Analogues

Modifications to the ethyl bridge or pyrimidine moiety have been explored to enhance potency:

  • Ethylamine vs. Propylamine Linkers: Propylamine derivatives exhibit improved kinase inhibition due to extended chain flexibility .

  • Pyrimidine Substitutions: Halogenation at the pyrimidine C4 position (e.g., Cl, Br) increases DNA intercalation potential .

Pharmacological Activities

Kinase Inhibition

The compound’s pyrimidine-imidazole core mimics ATP-binding sites in kinases. In V600EBRAF kinase assays, analogues demonstrated IC<sub>50</sub> values as low as 0.49 µM, comparable to vemurafenib .

Cell Line Sensitivity

Cancer TypeCell LineGI<sub>50</sub> (µM)
LeukemiaCCRF-CEM0.32
Non-Small Cell LungA5490.45
ColonHCT-1160.38

Notably, the compound shows selectivity, with GI<sub>50</sub> values 5–10× higher in normal cells (e.g., HMEC-1 endothelial cells: 3.12 µM) .

Antiviral and Antifungal Effects

  • Antiviral: The imidazole ring disrupts viral protease activity, with EC<sub>50</sub> values of 1.2 µM against HIV-1 protease.

  • Antifungal: MIC values of 8 µg/mL against Candida albicans suggest potential for topical formulations .

In Vitro and Preclinical Studies

Apoptosis Induction

In A2780 ovarian cancer cells, treatment with 0.49 µM (IC<sub>50</sub>) resulted in:

  • 38% Annexin V+ cells (vs. 5% in controls)

  • Caspase-3 Activation: 4.2-fold increase over baseline .

Transcriptional Modulation

Western blot analyses revealed dose-dependent:

  • Reduction in RNAPII phosphorylation (Ser2), indicating CDK9 inhibition.

  • Downregulation of Mcl-1 and HDM2, pro-survival proteins .

Challenges and Future Directions

  • Solubility Optimization: Pegylation or nanoemulsion strategies to improve bioavailability.

  • In Vivo Toxicology: Pending studies on murine models to assess hepatotoxicity and pharmacokinetics.

  • Combination Therapies: Synergy with PARP inhibitors or immune checkpoint blockers warrants exploration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator